5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Overview
Description
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.
Reduction: The nitro group in precursor compounds can be reduced to an amine, which is crucial in the synthesis of the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes. The hydroxyl and carboxylic acid groups play crucial roles in binding to target enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Methylquinoline-3-carboxylic acid
- 5-Chloroquinoline-3-carboxylic acid
Comparison: 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. Compared to 4-Hydroxyquinoline-3-carboxylic acid, the presence of the chlorine atom enhances its antimicrobial properties. The methyl group at the 8-position increases its lipophilicity, potentially improving its bioavailability compared to non-methylated analogs.
Properties
IUPAC Name |
5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHMFQIJMCAAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390802 | |
Record name | 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641993-09-1 | |
Record name | 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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